Ethyl 7-sulfamoylheptanoate

Description

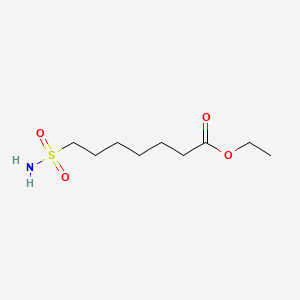

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-sulfamoylheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMZUDKLEBXPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Sulfamoylheptanoate

Retrosynthetic Analysis of Ethyl 7-sulfamoylheptanoate

A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at its key functional groups. The most logical disconnections are at the ester and sulfonamide moieties.

Disconnection 1 (Ester Bond): The most straightforward approach involves a disconnection at the ester linkage. This simplifies the synthesis into two main stages: the formation of the precursor, 7-sulfamoylheptanoic acid, followed by its esterification with ethanol (B145695). This is often the preferred strategy as esterification methods are well-established.

Disconnection 2 (C-S Bond): An alternative disconnection at the carbon-sulfur bond of the sulfamoyl group suggests a nucleophilic substitution pathway. This would involve an ethyl 7-haloheptanoate (e.g., bromo or chloro derivative) as the electrophile and a sulfamoyl anion equivalent as the nucleophile.

Disconnection 3 (S-N Bond): A third possibility is the disconnection of the sulfur-nitrogen bond. This route would proceed via an intermediate such as ethyl 7-(chlorosulfonyl)heptanoate, which would then undergo ammonolysis (reaction with ammonia) to form the final sulfonamide. vedantu.comwikipedia.org

These primary retrosynthetic pathways form the basis for the synthetic methodologies discussed in the subsequent sections.

Precursor Synthesis Pathways to 7-Sulfamoylheptanoic Acid Derivatives

The synthesis of the crucial intermediate, 7-sulfamoylheptanoic acid or its esterified counterpart, is the cornerstone of producing this compound. The main challenge lies in the selective functionalization of the terminal carbon of a seven-carbon chain.

Alkylation and Sulfonylation Strategies

A common and effective strategy begins with a ω-haloheptanoate, such as ethyl 7-bromoheptanoate or ethyl 7-chloroheptanoate. These precursors can be synthesized from 7-bromoheptanoic acid or 7-chloroheptanoic acid via Fischer esterification. prepchem.comtandfonline.comnih.gov

One plausible pathway involves a two-step conversion of the alkyl halide to the sulfonamide:

Sulfonation: The ethyl 7-haloheptanoate is reacted with a sulfite (B76179) salt, typically sodium sulfite, in an aqueous-organic solvent system to yield the corresponding ethyl 7-heptanoate-sulfonate salt. This is a standard nucleophilic substitution reaction where the halide is displaced by the sulfite anion. researchgate.netresearchgate.net

Conversion to Sulfonamide: The resulting sulfonate is then converted to the sulfonyl chloride by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The intermediate ethyl 7-(chlorosulfonyl)heptanoate is subsequently reacted with ammonia (B1221849) (ammonolysis) to afford this compound. wikipedia.orggoogle.comalrasheedcol.edu.iq

A hypothetical reaction scheme based on this strategy is presented in Table 1.

Table 1: Hypothetical Two-Step Synthesis from Ethyl 7-bromoheptanoate

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Ethyl 7-bromoheptanoate | Sodium Sulfite (Na₂SO₃) | Ethanol/Water | Reflux, 8h | Sodium ethyl 7-heptanoate-sulfonate |

| 2a | Sodium ethyl 7-heptanoate-sulfonate | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to RT, 4h | Ethyl 7-(chlorosulfonyl)heptanoate |

Functional Group Interconversions for Alkyl Chains

Functional group interconversions provide alternative routes to the key 7-functionalized heptanoic acid precursor. For instance, 7-aminoheptanoic acid serves as a versatile starting material. nih.govpatentinspiration.com The amino group can be converted to a sulfonyl chloride via a Sandmeyer-type reaction, although this can be a complex procedure.

A more direct route from a different starting material could involve the radical sulfonylation of a heptanoic acid derivative. However, controlling the regioselectivity to exclusively target the terminal (C7) position is a significant challenge with such methods.

Another viable precursor is ethyl 7-hydroxyheptanoate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a suitable sulfur nucleophile to initiate the formation of the sulfonamide group.

Esterification Approaches for this compound Formation

Should the synthetic strategy produce 7-sulfamoylheptanoic acid as the intermediate, a final esterification step is required to yield the target compound. The presence of the sulfonamide group necessitates careful selection of reaction conditions to avoid side reactions.

Direct Esterification Techniques

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (7-sulfamoylheptanoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). vedantu.com The reaction is typically heated under reflux, and the water produced is removed to drive the equilibrium toward the ester product. google.com Given the acidic nature of the sulfonamide proton, careful control of the amount of acid catalyst is advisable.

Table 2: Comparison of Direct Esterification Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | Inexpensive reagents, simple procedure. vedantu.com | Harsh acidic conditions, requires high temperature, reversible. google.com |

Carbodiimide-Mediated Esterification (Steglich Esterification): For substrates that may be sensitive to strong acid and high temperatures, coupling reagents offer a milder alternative. The use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used method for ester formation at room temperature. google.com In this process, DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to facilitate the reaction with ethanol. This method is often preferred for complex molecules as it minimizes side reactions.

Transesterification Processes

Transesterification is a potential, though less direct, route for the formation of this compound. This process would be relevant if a different ester of 7-sulfamoylheptanoic acid, for instance, the methyl ester, were synthesized first. The methyl ester could be converted to the desired ethyl ester by heating it in a large excess of ethanol with either an acid or base catalyst. The equilibrium of the reaction is shifted towards the product by the high concentration of ethanol.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, reagents, and by-products. Therefore, a robust purification strategy is essential to isolate the compound with high purity. The choice of method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Chromatographic Separations

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com For a moderately polar compound like this compound, several chromatographic methods are applicable.

Column Chromatography: This is the most common preparative scale purification method. The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Due to the presence of the polar sulfamoyl group and the ester, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381), is often effective. sigmaaldrich.com Components separate based on their affinity for the stationary phase, with more polar compounds eluting later.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor the progress of the reaction and to identify the optimal solvent system for column chromatography. sigmaaldrich.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent. The plate is then developed in a chamber containing the mobile phase. The separation is visualized, and the retention factor (Rf) for each component is calculated.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and more efficient separation compared to standard column chromatography. sigmaaldrich.com Both normal-phase and reverse-phase HPLC can be adapted for this purpose.

Table 1: Chromatographic Separation Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Scale Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Reaction Monitoring & Method Development |

Recrystallization and Precipitation Methods

If the synthesized this compound is a solid, recrystallization is a highly effective method for purification.

Recrystallization: This technique involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a single solvent like ethanol or a binary solvent system such as toluene-hexane or ethyl acetate-hexane could be effective. google.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then collected by filtration. google.com

Precipitation: Precipitation can be used to rapidly separate the product from the reaction mixture. This can be achieved by changing the solvent composition to drastically reduce the solubility of the product. For instance, if the product is soluble in the reaction solvent, adding an "anti-solvent" in which the product is insoluble can cause it to precipitate out. While generally faster than recrystallization, it may be less selective and might trap impurities within the solid. A related technique involves the formation of a solid derivative, which is then isolated and converted back to the target compound, a method used for purifying related keto-esters. patsnap.com

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/System | Type | Rationale |

|---|---|---|

| Toluene / Hexane | Binary | Toluene dissolves the compound, hexane acts as an anti-solvent to induce crystallization upon cooling. google.com |

| Ethyl Acetate / Hexane | Binary | Ethyl acetate provides polarity to dissolve the compound, while hexane reduces solubility upon cooling. |

| Ethanol | Single | The polarity of ethanol may be suitable for dissolving the compound when hot and allowing crystallization upon cooling. |

Advanced Spectroscopic and Structural Characterization of Ethyl 7 Sulfamoylheptanoate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis of Alkyl and Sulfamoyl Protons

The ¹H NMR spectrum of Ethyl 7-sulfamoylheptanoate is anticipated to display distinct signals corresponding to the various protons in its structure. The ethyl group is expected to present as a characteristic triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7), arising from coupling with each other. The protons of the heptanoate (B1214049) backbone will exhibit a series of multiplets. The methylene group adjacent to the ester oxygen (H-2) will be deshielded, appearing downfield. The methylene group adjacent to the sulfamoyl group (H-6') will also experience a downfield shift due to the electron-withdrawing nature of the sulfur atom. The protons of the sulfamoyl group (-SO₂NH₂) are expected to appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | 1.25 | Triplet | 7.1 |

| H-3', H-4', H-5' | 1.30-1.75 | Multiplet | - |

| H-2' | 2.30 | Triplet | 7.5 |

| H-6' | 3.05 | Triplet | 7.7 |

| H-7 | 4.12 | Quartet | 7.1 |

| -NH₂ | 4.80 | Broad Singlet | - |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The carbonyl carbon of the ester (C-1') is expected to be the most deshielded, appearing at the lowest field. The carbon of the methylene group attached to the ester oxygen (C-7) and the carbon attached to the sulfur atom (C-6') will also be shifted downfield. The remaining methylene carbons of the heptanoate chain will appear in the aliphatic region of the spectrum, with the methyl carbon of the ethyl group (C-8) being the most shielded and appearing at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 | 14.2 |

| C-3', C-4', C-5' | 24.5-28.8 |

| C-2' | 34.1 |

| C-6' | 51.5 |

| C-7 | 60.5 |

| C-1' | 173.5 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, cross-peaks would be expected between H-7 and H-8 of the ethyl group, and between the adjacent methylene protons along the heptanoate chain (H-2' with H-3', H-3' with H-4', etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would confirm the assignments made in the 1D ¹H and ¹³C NMR spectra. For instance, the proton signal at ~4.12 ppm (H-7) would show a correlation with the carbon signal at ~60.5 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the protons of the ethyl group (H-7 and H-8) would show correlations to the carbonyl carbon (C-1'). The protons on C-2' would show a correlation to C-1', and the protons on C-6' would show correlations to C-5' and C-4'.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₉NO₄S), the calculated exact mass would be used to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 238.1080 |

| [M+Na]⁺ | 260.0900 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of the protonated molecule of this compound, [M+H]⁺, would likely proceed through several key pathways.

Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. For sulfonamides, fragmentation often involves the cleavage of the C-S and S-N bonds.

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Fragment Structure/Identity |

| 238.1 | 221.1 | 17 (NH₃) | Loss of ammonia (B1221849) from the sulfamoyl group |

| 238.1 | 192.1 | 46 (C₂H₅OH) | Loss of ethanol (B145695) from the ethyl ester |

| 238.1 | 158.1 | 80 (SO₂NH₂) | Loss of the sulfamoyl group |

| 238.1 | 97.1 | 141 (C₅H₁₀SO₂NH₂) | Cleavage of the alkyl chain |

This detailed spectroscopic analysis, although predictive, provides a robust framework for the structural confirmation of this compound. The combination of 1D and 2D NMR techniques establishes the carbon-hydrogen framework and atomic connectivity, while HRMS confirms the elemental composition and MS/MS reveals key structural motifs through fragmentation analysis.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the ester and the sulfonamide.

The ester group, an ethyl heptanoate moiety, will produce strong and distinct signals. A very strong and sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration in saturated esters. rcsb.orgresearchgate.net Additionally, two strong C-O stretching vibrations are expected. One, corresponding to the C-C-O asymmetric stretch, should appear in the 1250-1230 cm⁻¹ range, and the other, from the O-C-C symmetric stretch, is predicted to be in the 1100-1000 cm⁻¹ region. rcsb.orgresearchgate.net

The sulfamoyl group (-SO₂NH₂) will also give rise to several key absorption bands. The N-H stretching vibrations of the primary sulfonamide are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are predicted to be very strong and will likely be observed in the ranges of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. medcraveonline.com The S-N stretching vibration typically appears in the 950-900 cm⁻¹ region.

The aliphatic heptyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). rcsb.orgresearchgate.net

Based on the analysis of structurally similar compounds like ethyl heptanoate, methyl heptanoate, and various aliphatic sulfonamides, the predicted characteristic IR absorption bands for this compound are summarized in the interactive table below. medcraveonline.comchemicalbook.comnih.govchemicalbook.comnih.gov

Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Medium-Strong | N-H Stretching (asymmetric and symmetric) |

| ~2975-2845 | Medium-Strong | C-H Stretching (aliphatic) |

| ~1740 | Strong, Sharp | C=O Stretching (ester) |

| ~1465 | Medium | C-H Bending (CH₂ scissoring) |

| ~1375 | Medium | C-H Bending (CH₃ rock) |

| ~1350-1310 | Strong | S=O Asymmetric Stretching |

| ~1250-1230 | Strong | C-C-O Asymmetric Stretching (ester) |

| ~1170-1150 | Strong | S=O Symmetric Stretching |

| ~1100-1000 | Strong | O-C-C Symmetric Stretching (ester) |

| ~950-900 | Medium | S-N Stretching |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive determination of its solid-state structure, including unit cell parameters and precise bond lengths and angles, is not possible. However, based on crystallographic studies of other aliphatic sulfonamides, some predictions can be made about its likely solid-state conformation and intermolecular interactions. royalsocietypublishing.orgnih.gov

Should suitable crystals of this compound be obtained, X-ray crystallography would provide invaluable insights into its three-dimensional structure. It is highly probable that the sulfamoyl group would play a dominant role in the crystal packing through the formation of intermolecular hydrogen bonds. The two hydrogen atoms on the nitrogen of the primary sulfonamide can act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

This functionality often leads to the formation of well-defined hydrogen-bonding motifs, such as dimers or extended chains, in the crystal lattice of related sulfonamide compounds. royalsocietypublishing.orgiucr.org For instance, molecules could form centrosymmetric dimers via N-H···O=S hydrogen bonds. The long aliphatic chain would likely adopt a stable, all-trans conformation to maximize van der Waals interactions and achieve efficient packing.

A hypothetical crystal structure of this compound would likely feature layers of interdigitated aliphatic chains, with the polar sulfamoyl and ester groups forming hydrogen-bonded networks within separate layers. The specific packing arrangement would depend on the interplay between the strong directional hydrogen bonds of the sulfonamide groups and the weaker, non-directional van der Waals forces of the long alkyl chains.

Analytical Methodologies for Purity Assessment and Quantification of Ethyl 7 Sulfamoylheptanoate

Chromatographic Techniques for Purity Profiling

Chromatographic methods are indispensable for separating ethyl 7-sulfamoylheptanoate from potential impurities, which may include starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A well-developed HPLC method can separate the main compound from closely related impurities.

Developing a suitable HPLC method would involve a systematic evaluation of stationary phases, mobile phase compositions, and detection wavelengths. Reversed-phase HPLC is a common starting point for compounds of this polarity. nih.govscielo.br A C8 or C18 column would likely provide adequate retention and separation. scielo.brresearchgate.net The mobile phase would typically consist of an aqueous component (such as water with a buffer like sodium perchlorate) and an organic modifier (like acetonitrile (B52724) or methanol). scielo.brscribd.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components in a reasonable timeframe with good peak shape. scielo.brresearchgate.net

UV detection is a common choice for sulfonamides, which typically exhibit absorbance in the UV region. chromatographyonline.com The optimal detection wavelength would need to be determined by analyzing the UV spectrum of this compound, but a wavelength around 270 nm is often effective for sulfonamides. chromatographyonline.com Method validation would be essential to demonstrate its suitability, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.netmdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Purity Profiling

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Perchloric Acid in Water | Provides acidic pH to ensure consistent ionization state of the sulfonamide. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | To elute a range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 230 nm | Wavelength at which the sulfonamide moiety is expected to absorb. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This table presents a hypothetical but scientifically plausible set of starting conditions for HPLC method development.

While HPLC is ideal for the main compound and non-volatile impurities, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic compounds. shimadzu.comrroij.com These can include residual solvents from the synthesis and purification process (e.g., ethanol (B145695), ethyl acetate (B1210297), or other organic solvents) or volatile byproducts. shimadzu.comshimadzu.com

Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a standard technique for residual solvent analysis in pharmaceutical substances. shimadzu.comchromatographyonline.comresearchgate.net This method involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then injected into the GC. This technique avoids the injection of non-volatile matrix components that could contaminate the GC system. researchgate.net The choice of a suitable GC column, such as a DB-624, is critical for separating a wide range of potential solvents. chromatographyonline.com Method development would involve optimizing the headspace incubation temperature and time, as well as the GC temperature program, to achieve adequate separation of all potential volatile impurities. shimadzu.comchromatographyonline.com

For certain volatile byproducts, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. nih.gov

Table 2: Representative HS-GC Method Parameters for Residual Solvent Analysis

| Parameter | Suggested Condition | Rationale |

| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm | A common column for residual solvent analysis, providing good separation of a wide range of solvents. chromatographyonline.com |

| Carrier Gas | Helium or Nitrogen | Inert carrier gas for GC. |

| Oven Program | 40 °C (10 min) to 240 °C at 10 °C/min | A temperature ramp to separate solvents with different boiling points. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Detector | Flame Ionization Detector (FID) at 260 °C | A universal detector for organic compounds. |

| Headspace Oven | 80 °C | To facilitate the partitioning of volatile solvents into the headspace. |

| Vial Equilibration | 30 minutes | To ensure equilibrium is reached before injection. |

This table provides a hypothetical yet realistic set of conditions for a headspace GC method for analyzing residual solvents in a sample of this compound.

Quantitative Analysis Methods

Accurate quantification of this compound is essential. Both spectrophotometric and titrimetric methods can be employed for this purpose, offering alternatives to chromatographic quantification.

UV-Visible spectrophotometry can be a simple and rapid method for quantifying this compound, provided there are no interfering substances that absorb at the same wavelength. researchgate.net The inherent UV absorbance of the sulfonamide functional group can be utilized for direct quantification by creating a calibration curve based on Beer-Lambert law. thebrpi.org

For enhanced specificity and sensitivity, derivatization reactions that produce a colored product can be used. researchgate.netnih.gov A common method for primary aromatic amines, which can be formed from the hydrolysis of the sulfonamide, is the Bratton-Marshall reaction. oup.com This involves diazotization of the amine with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a highly colored azo dye, which can be measured in the visible region (around 545 nm). oup.com This method can be very sensitive and is widely used for the determination of sulfonamides. oup.com

Table 3: Example Data for a Spectrophotometric Assay using the Bratton-Marshall Reaction

| Concentration of this compound (µg/mL) | Absorbance at 545 nm |

| 0.0 | 0.002 |

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

This table presents hypothetical data that would be expected from a colorimetric assay, demonstrating a linear relationship between concentration and absorbance.

Titrimetric methods offer a classical approach to quantification and can be highly accurate and precise without the need for sophisticated instrumentation. rsc.org For sulfonamides, several titrimetric strategies are available.

One common method is the nitrite titration, which is based on the diazotization reaction of the primary aromatic amino group (after hydrolysis of the sulfonamide) with a standardized solution of sodium nitrite. acs.org The endpoint can be determined potentiometrically or using an external indicator like starch-iodide paper. acs.org

Another approach involves the acidic properties of the sulfonamide group. The –SO2NH– group is weakly acidic and can be titrated with a strong base in a non-aqueous solvent like dimethylformamide or butylamine. acs.orgacs.org The use of a non-aqueous solvent enhances the acidity of the sulfonamide proton, allowing for a sharp and detectable endpoint, often with a visual indicator like thymol (B1683141) blue. acs.org

Bromination titrations are also applicable to sulfonamides. rsc.orgnih.gov In this method, the aromatic ring of the sulfonamide is brominated by a standard solution of a brominating agent, such as N-bromosuccinimide (NBS) or N-bromophthalimide (NBP). rsc.org The excess brominating agent can then be determined iodometrically to find the endpoint. This method is often carried out in an acetic acid medium. rsc.orgresearchgate.net

Table 4: Comparison of Potential Titrimetric Methods

| Method | Principle | Endpoint Detection | Advantages |

| Nitrite Titration | Diazotization of the primary amine. acs.org | Potentiometric, external indicator. acs.org | Well-established for primary aromatic amines. |

| Non-aqueous Acid-Base Titration | Titration of the acidic sulfonamide proton with a strong base. acs.org | Visual indicator (e.g., thymol blue), potentiometric. acs.org | Simple, rapid, and accurate for sulfonamides. acs.org |

| Bromination Titration | Bromination of the aromatic ring. rsc.org | Iodometric back-titration. | Does not require hydrolysis for acylated sulfonamides. researchgate.net |

This table summarizes the principles and advantages of different titrimetric methods that could be adapted for the quantification of this compound.

Enzymatic Interaction Studies of Ethyl 7 Sulfamoylheptanoate

General Principles of Enzyme Inhibition and Kinetic Characterization

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in pharmacology for the development of drugs and in biochemistry for elucidating metabolic pathways and enzyme mechanisms. Kinetic characterization allows for the quantification of an inhibitor's potency and provides insight into its mode of action.

Determination of Inhibition Constants (Kᵢ)

The potency of an enzyme inhibitor is quantitatively expressed by its inhibition constant, Kᵢ. The Kᵢ is the dissociation constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor, as less of the compound is required to inhibit the enzyme's activity. nih.gov

Determination of Kᵢ typically involves a series of enzyme assays performed at a constant enzyme and substrate concentration, but with varying concentrations of the inhibitor. By measuring the reaction velocity at each inhibitor concentration, the data can be fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to calculate the Kᵢ value. This constant is an intrinsic measure of the inhibitor's potency and does not depend on the concentration of the enzyme or substrate used in the assay. nih.gov

Classification of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Mixed-type)

Enzyme inhibition can be classified into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. In this mechanism, the apparent Michaelis constant (Kₘ) is increased, while the maximum velocity (Vₘₐₓ) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vₘₐₓ, while Kₘ remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. Both Vₘₐₓ and Kₘ are decreased, typically by the same factor.

Mixed-type Inhibition: This is the most general form of reversible inhibition. The inhibitor can bind to both the free enzyme and the ES complex, but its affinity for these two forms is different. Consequently, both Vₘₐₓ and Kₘ are affected. If the inhibitor has a higher affinity for the free enzyme, it raises the apparent Kₘ; if it has a higher affinity for the ES complex, it lowers the apparent Kₘ. In all cases of mixed inhibition, Vₘₐₓ is decreased.

Investigation of Carbonic Anhydrase Inhibition by Ethyl 7-sulfamoylheptanoate

While the sulfonamide group is a well-established zinc-binding group known to inhibit carbonic anhydrases (CAs), a review of available scientific literature did not yield specific experimental data on the inhibitory activity of this compound against carbonic anhydrase isoforms. Therefore, this section will describe the standard methodologies and principles used to investigate such compounds.

In Vitro Inhibition Assays Against Diverse Carbonic Anhydrase Isoforms (e.g., α-CAs, β-CAs)

The inhibitory potential of a sulfonamide compound like this compound would be evaluated using in vitro enzymatic assays. A common method is the stopped-flow CO₂ hydrase assay. This technique measures the initial rates of the CA-catalyzed hydration of carbon dioxide. The assay is typically conducted in a buffered solution with a pH indicator, and the change in absorbance is monitored as the reaction proceeds. By performing the assay with various concentrations of the inhibitor, its effect on the enzyme's catalytic rate can be determined, leading to the calculation of its Kᵢ value.

These assays would be conducted against a panel of different carbonic anhydrase isoforms to build a comprehensive inhibitory profile. This panel would ideally include ubiquitously expressed human (h) α-CA isoforms like hCA I and hCA II, as well as disease-associated isoforms such as the transmembrane hCA IX and hCA XII, which are linked to cancer. Furthermore, testing against β-CAs from pathogenic microorganisms can provide insights into potential antimicrobial applications.

Assessment of Isoform Selectivity in Carbonic Anhydrase Inhibition

Isoform selectivity is a critical parameter in the development of therapeutic CA inhibitors. Since many CA isoforms perform essential physiological functions, non-selective inhibition can lead to undesirable side effects. For example, potent inhibitors of the widespread hCA II isoform that are intended to target the tumor-associated hCA IX must exhibit high selectivity for hCA IX over hCA II to be clinically viable.

The assessment of isoform selectivity is achieved by comparing the inhibition constants (Kᵢ) of the compound against a range of CA isoforms. A selectivity index can be calculated as the ratio of Kᵢ values for two different isoforms (e.g., Kᵢ for hCA II / Kᵢ for hCA IX). A high selectivity index indicates a strong preference for inhibiting the target isoform.

The following interactive table provides a hypothetical example of inhibition data for a generic sulfonamide inhibitor against four human carbonic anhydrase isoforms, illustrating how selectivity is presented. Note: This data is exemplary and does not represent experimental results for this compound.

| Isoform | Kᵢ (nM) |

| hCA I | 250 |

| hCA II | 150 |

| hCA IX | 15 |

| hCA XII | 25 |

Mechanistic Insights into Sulfonamide Binding within Carbonic Anhydrase Active Sites

The inhibitory mechanism of sulfonamides against α-carbonic anhydrases is well-characterized. The active site of these enzymes contains a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion.

Primary sulfonamides (R-SO₂NH₂) act as potent inhibitors by coordinating directly with this catalytic zinc ion. The sulfonamide group first deprotonates to its anionic form (R-SO₂NH⁻). This negatively charged nitrogen then displaces the zinc-bound water/hydroxide and binds tetrahedrally to the Zn²⁺ ion. This binding is further stabilized by a network of hydrogen bonds. A key interaction involves a hydrogen bond between one of the sulfonamide's oxygen atoms and the hydroxyl group of the conserved Thr199 residue, which helps to properly orient the inhibitor within the active site. The remainder of the inhibitor molecule can form additional van der Waals or hydrogen-bonding interactions with hydrophobic and hydrophilic residues lining the active site cavity, which influences both the binding affinity and isoform selectivity.

Exploration of this compound as an Inhibitor of Other Enzyme Classes (e.g., Histone Deacetylases)

Extensive searches of scientific literature and chemical databases did not yield any specific research on the inhibitory activity of this compound against histone deacetylases (HDACs) or any other enzyme classes. The following sections detail the types of studies that would be conducted to investigate these potential interactions, but it is important to note that no published data is currently available for this specific compound.

In Vitro Enzymatic Activity Assays

To investigate the potential of this compound as an enzyme inhibitor, initial in vitro enzymatic activity assays would be required. These assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme.

A typical approach would involve incubating a purified enzyme, such as a specific histone deacetylase isozyme, with its corresponding substrate in the presence and absence of this compound. The activity of the enzyme is measured by monitoring the rate of substrate conversion to product. A reduction in the rate of product formation in the presence of the compound would indicate inhibitory activity.

Table 1: Hypothetical Data from an In Vitro HDAC Inhibition Assay

| Concentration of this compound (µM) | HDAC Activity (% of Control) |

| 0 (Control) | 100 |

| 1 | Data not available |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound has been reported.

Characterization of Inhibition Kinetics and Efficacy

Following the initial identification of inhibitory activity, further studies would be necessary to characterize the mechanism and potency of inhibition. These studies involve determining key kinetic parameters.

Inhibition Kinetics: To understand how this compound interacts with the enzyme, kinetic assays would be performed by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. The data would then be plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Efficacy (IC50): The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by performing dose-response assays with a range of this compound concentrations.

Table 2: Hypothetical Inhibition Parameters for this compound Against a Target Enzyme

| Parameter | Value |

| IC50 (µM) | Data not available |

| Ki (µM) | Data not available |

| Mode of Inhibition | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound has been reported.

Computational and Theoretical Chemistry Studies of Ethyl 7 Sulfamoylheptanoate

Quantum Chemical Calculations for Electronic Properties and Reactivity

Electrostatic Potential Surfaces

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data needed to populate these areas of study for Ethyl 7-sulfamoylheptanoate. At present, this information does not appear to be in the public domain.

Ethyl 7 Sulfamoylheptanoate As a Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Complex Sulfamoyl Compounds

There is currently no available research demonstrating the utility of Ethyl 7-sulfamoylheptanoate in the synthesis of more complex molecules containing the sulfamoyl functional group. The sulfamoyl moiety is a critical pharmacophore in a wide range of biologically active compounds, including diuretics, anticonvulsants, and antibacterial agents. In principle, a bifunctional molecule like this compound could serve as a valuable synthon, allowing for the introduction of a sulfamoyl-terminated alkyl chain. However, without experimental data, its reactivity, stability, and compatibility with various reaction conditions remain purely speculative.

Precursor to Biologically Relevant Scaffolds for Research Applications

The potential for this compound to act as a precursor to biologically relevant scaffolds is an area ripe for investigation, but as of now, it is one without a scientific record. The combination of a lipophilic alkyl ester and a polar sulfamoyl group could, in theory, be leveraged to construct novel molecular architectures for medicinal chemistry research. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, while the sulfamoyl group could be further functionalized or serve as a key interaction point with biological targets. Nevertheless, no such applications have been reported.

Integration into Multi-Step Synthetic Strategies

The successful integration of any building block into a multi-step synthesis requires a thorough understanding of its chemical behavior. For this compound, this information is lacking. Its bifunctional nature presents both opportunities and challenges. The ester and sulfamoyl groups would need to exhibit orthogonal reactivity to be selectively manipulated in a synthetic sequence. For example, one might envision the ester being carried through several synthetic steps before being hydrolyzed or transformed, while the sulfamoyl group might need to be protected. At present, there are no published multi-step synthetic strategies that feature this compound, leaving its role in this context undefined.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Ethyl 7-sulfamoylheptanoate Analogs with Enhanced Specificity for Research Targets

The development of novel analogs of this compound is a primary area for future investigation. By systematically modifying its structure, researchers could generate a library of compounds with enhanced specificity and potency for various biological targets. These synthetic efforts could focus on several key areas:

Alteration of the Alkyl Chain: The seven-carbon chain of the heptanoate (B1214049) could be lengthened, shortened, or functionalized to explore the impact on target binding. Introducing unsaturation or branching could also modulate the molecule's conformational flexibility and hydrophobic interactions.

Modification of the Sulfamoyl Group: The primary sulfamoyl group (-SO₂NH₂) offers a rich site for chemical modification. N-alkylation, N-arylation, or incorporation into a heterocyclic ring system could dramatically alter the compound's electronic properties and hydrogen bonding capabilities, leading to more specific interactions with target proteins.

Ester Modification: The ethyl ester can be varied to include different alkyl or aryl groups, potentially influencing cell permeability and metabolic stability in research models.

A systematic synthetic approach, coupled with computational modeling, could guide the rational design of these analogs to probe specific biological questions.

Application in Probing Enzyme Functions and Biological Pathways (non-clinical contexts)

The sulfamoyl group is a known pharmacophore that can mimic or interact with key functional groups in enzyme active sites, particularly those involving sulfate (B86663) or phosphate (B84403) recognition. This makes this compound and its future analogs potential tools for studying enzyme function and dissecting biological pathways in non-clinical research settings.

Future research could explore its utility in:

Enzyme Inhibition Studies: Investigating the inhibitory activity of this compound and its derivatives against various enzyme classes, such as sulfatases, kinases, or carbonic anhydrases, could reveal novel enzyme-ligand interactions.

Mapping Active Sites: Analogs functionalized with reporter groups (e.g., fluorescent tags or biotin) could be synthesized to serve as chemical probes for identifying and characterizing the active sites of novel or poorly understood enzymes.

Pathway Elucidation: By observing the downstream effects of enzyme modulation by these compounds in cell-based assays, researchers could gain insights into the roles of specific enzymes in complex biological pathways.

Table 1: Potential Enzyme Classes for Investigation with this compound Analogs

| Enzyme Class | Rationale for Investigation | Potential Research Application |

| Sulfatases | The sulfamoyl group may mimic the sulfate moiety of natural substrates. | Probing substrate specificity and inhibitor design. |

| Kinases | The sulfamoyl group could interact with the phosphate-binding loop. | Development of specific kinase inhibitors for research use. |

| Carbonic Anhydrases | The sulfonamide moiety is a classic inhibitor of this enzyme class. | Investigating the role of specific isoforms in physiological processes. |

| Proteases | The molecule could be designed to target the active site of certain proteases. | Development of tools to study protease function in cell signaling. |

Development of Advanced Analytical Tools for Detection and Quantification in Complex Research Matrices

To facilitate the study of this compound and its analogs in biological research, the development of robust and sensitive analytical methods is crucial. Future efforts in this area should focus on:

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice for both qualitative and quantitative analysis. The development of specific LC-MS/MS methods would enable the detection of trace amounts of the compound and its potential metabolites in complex matrices like cell lysates or culture media.

Immunoassays: The synthesis of haptens based on the this compound structure could lead to the development of specific antibodies. These antibodies could then be used to create sensitive and high-throughput enzyme-linked immunosorbent assays (ELISAs) for rapid quantification.

Labeled Analogs: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) analogs of this compound would be invaluable as internal standards for mass spectrometry-based quantification, ensuring high accuracy and precision in research experiments.

Integration with High-Throughput Screening for Discovery of New Research Applications

High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess the biological activities of a large number of compounds. azolifesciences.comyu.edunih.gov Integrating a library of novel this compound analogs into HTS campaigns could accelerate the discovery of new research applications for this chemical scaffold. nih.govdoccheck.comresearchgate.net

Potential HTS strategies include:

Target-Based Screening: Screening the analog library against a panel of purified enzymes or receptors to identify compounds with high affinity and specificity for a particular target. doccheck.com

Cell-Based Phenotypic Screening: Assessing the effects of the analogs on cellular phenotypes, such as cell proliferation, apoptosis, or the expression of specific reporter genes. This approach can uncover unexpected biological activities and new research avenues.

Fragment-Based Screening: Utilizing smaller, fragment-like analogs of this compound to identify initial binding interactions with a target protein, which can then be elaborated into more potent and specific molecules.

The data generated from these HTS campaigns would provide a wealth of information on the structure-activity relationships of this compound class, guiding further optimization and the development of highly selective chemical tools for biomedical research.

Q & A

Q. How can researchers transparently report uncertainties in toxicity or stability data?

- Adopt the "Analytical Target Profile" framework to define acceptable error margins. Include confidence intervals in results and use the "sFE" (sampling and analytical error) metric to quantify variability .

Q. What ethical considerations apply when designing studies involving this compound in biomedical research?

- Align with Declaration of Helsinki principles for preclinical studies. For human cell line work, ensure informed consent for donor materials and disclose all conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.